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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)-3'-

methoxypropiophenone

CAS No.: 898787-64-9

Cat. No.: B3023814

Get Quote

Technical Profile: 3-(4-Chlorophenyl)-3'-
methoxypropiophenone
Compound Class: Dihydrochalcone / Diarylpropanoid CAS Registry Number: 898787-64-9

Version: 1.0 (Scientific Reference)[1][2]

Executive Summary
3-(4-Chlorophenyl)-3'-methoxypropiophenone is a synthetic diarylpropanoid belonging to

the dihydrochalcone class.[1][2][3] Structurally, it consists of a central propanone chain flanked

by a 3-methoxyphenyl ring at the carbonyl position (C1) and a 4-chlorophenyl ring at the

-position (C3).[1][2]

This compound serves as a critical privileged scaffold in medicinal chemistry, particularly in the

development of:

Anti-inflammatory agents: Targeting the STAT3 signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3023814#bc-rfq
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b3023814/docs?utm_src=pdf-body#physical-and-chemical-properties-of-3-4-chlorophenyl-3-methoxypropiophenone
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.bocsci.com/products/main-product-7.html?page=3297
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023814?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antineoplastic agents: Acting as a tubulin polymerization inhibitor analog.

Synthetic Intermediates: Precursor for 1,3-diarylpropylamines and complex heterocycles.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity

profiles necessary for its application in high-throughput screening (HTS) and lead optimization.

Chemical Identity & Structural Analysis[1][4][5][6][7]
The nomenclature "3'-methoxy" refers to the substitution on the benzoyl ring (Ring A), while "3-

(4-chlorophenyl)" denotes the substitution on the propyl chain, terminating in Ring B.[1][2]

Parameter Detail

IUPAC Name
1-(3-Methoxyphenyl)-3-(4-chlorophenyl)propan-

1-one

Common Synonyms

3-(4-Chlorophenyl)-1-(3-methoxyphenyl)-1-

propanone; 4-Chloro-3'-

methoxydihydrochalcone

CAS Number 898787-64-9

Molecular Formula

C

H

ClO

SMILES
COC1=CC=CC(C(=O)CCC2=CC=C(Cl)C=C2)=

C1

InChIKey HZCXJPINVMYTFV-UHFFFAOYSA-N

Structural Electronic Profile
Ring A (Benzoyl): The meta-methoxy group exerts a negative inductive effect (-I) but a

positive mesomeric effect (+M).[1][2] However, at the meta position, the resonance

stabilization is not directly conjugated to the carbonyl, leaving the carbonyl carbon

moderately electrophilic compared to para-substituted analogs.
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Ring B (Distal Phenyl): The para-chloro substituent is electron-withdrawing by induction (-I)

and electron-donating by resonance (+M), overall deactivating the ring towards electrophilic

attack.[1][2]

Linker (Propanone): The saturated ethylene bridge (-CH

CH

-) breaks conjugation between the two aryl rings, resulting in distinct UV absorption maxima
and increased conformational flexibility compared to its chalcone precursor.[1][2]

Physicochemical Properties[5][10][11]
The following data aggregates experimental values and high-confidence predictive models

(ACD/Labs, EPISuite).
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Property Value / Range Significance

Molecular Weight 274.74 g/mol

Fragment-based drug

discovery (FBDD) compliant

(<300).[1][2]

Physical State Solid / Viscous Oil

Dependent on

purity/polymorph; typically a

low-melting solid.[1]

Melting Point 58 – 62 °C (Predicted)
Low lattice energy due to

flexible alkyl linker.

Boiling Point 420 – 430 °C (760 mmHg) High thermal stability.

LogP (Octanol/Water) 4.1 ± 0.3

Highly lipophilic; suggests high

membrane permeability but

low aqueous solubility.

pKa ~ -6.5 (Carbonyl oxygen)
Very weak base; neutral at

physiological pH.[1][2]

H-Bond Acceptors
2 (C=O, -OCH

)

Interaction points for receptor

binding pockets.[1][2]

H-Bond Donors 0

Limited solubility in protic

solvents without co-solvents.

[1]

Solubility
DMSO (>20 mg/mL), DCM,

EtOAc

Insoluble in water; requires

formulation (e.g.,

cyclodextrins) for bioassays.

Synthetic Methodology
The most robust synthesis follows a two-step sequence: Claisen-Schmidt Condensation

followed by Selective Hydrogenation.[1][2] This route minimizes side reactions common in

Friedel-Crafts acylation (e.g., regioisomeric mixtures).

Step 1: Synthesis of the Chalcone Intermediate
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Reaction: 3-Methoxyacetophenone + 4-Chlorobenzaldehyde

Enone Mechanism: Base-catalyzed Aldol Condensation + Dehydration.[1][2]

Reagents: 3-Methoxyacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (2.0

eq), Ethanol/Water.[1][2]

Protocol:

Dissolve 3-methoxyacetophenone in ethanol.

Add aqueous NaOH dropwise at 0°C.

Add 4-chlorobenzaldehyde slowly to minimize Cannizzaro side reactions.

Stir at room temperature for 4-6 hours. A precipitate (chalcone) will form.

Purification: Recrystallize from ethanol to yield (E)-3-(4-chlorophenyl)-1-(3-

methoxyphenyl)prop-2-en-1-one.

Step 2: Selective Reduction to Dihydrochalcone
Reaction: Enone + H

Ketone Challenge: Reducing the alkene (C=C) without reducing the carbonyl (C=O) or
dehalogenating the aryl chloride.

Method A (Catalytic Hydrogenation): H

(1 atm), Pd/C (5% loading), Ethyl Acetate. Note: Monitor closely to prevent dechlorination.[1]
[2]

Method B (Transfer Hydrogenation - Recommended): Formic acid / Triethylamine with Ru-

catalyst or Zn/Acetic Acid.[1][2]

Protocol (Method B - Zn/AcOH):

Dissolve chalcone in glacial acetic acid.

Add Zinc dust (5 eq) in portions at room temperature.
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Monitor via TLC (disappearance of fluorescent alkene spot).

Filter zinc residues, neutralize with NaHCO

, and extract with DCM.

Synthesis & Reactivity Workflow (Graphviz)[2]

Critical Control Point
3-Methoxyacetophenone

INTERMEDIATE:
(E)-Chalcone Derivative

(C=C unsaturation)

NaOH, EtOH
Aldol Condensation

4-Chlorobenzaldehyde

TARGET:
3-(4-Chlorophenyl)-

3'-methoxypropiophenone
Zn / AcOH

Selective 1,4-Reduction

Sec-Alcohol Derivative
(Over-reduction)

LiAlH4 (Avoid)

Dechlorinated Analog
(Pd/C side reaction)

H2, Pd/C (Prolonged)

Click to download full resolution via product page

Caption: Step-wise synthesis pathway highlighting the critical selectivity required during the

reduction phase to avoid dechlorination or carbonyl reduction.

Reactivity & Metabolic Stability
Understanding the reactivity profile is essential for storage and metabolic prediction.

Chemical Reactivity[1][2][12]
C-H Acidity (

-Carbon): The methylene group

to the carbonyl is acidic (pKa ~19). It can undergo enolization, making the compound
susceptible to halogenation or alkylation at this position under basic conditions.

Nucleophilic Addition: The carbonyl carbon is sterically accessible. Grignard reagents or

hydrides (NaBH
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) will readily convert the ketone to a secondary alcohol (1-(3-methoxyphenyl)-3-(4-
chlorophenyl)propan-1-ol).[1][2]

O-Demethylation: Lewis acids (BBr

, AlCl

) will cleave the methyl ether to yield the phenol, a common metabolic transformation.

Metabolic Pathways (In Silico Prediction)
In biological systems (liver microsomes), the compound is predicted to undergo:

Phase I:

O-demethylation (CYP2D6 major).[1]

Carbonyl reduction to the alcohol (Aldo-keto reductases).

Aromatic hydroxylation (minor).

Phase II: Glucuronidation of the resulting phenol or alcohol.

Biological Applications & Handling[12][13]
Research Applications

STAT3 Inhibition: Dihydrochalcones are investigated as inhibitors of Signal Transducer and

Activator of Transcription 3 (STAT3). The 3-(4-chlorophenyl) moiety provides hydrophobic

interaction within the SH2 domain of STAT3.[1][2]

Tubulin Binding: Methoxylated diarylpropanoids mimic the pharmacophore of colchicine and

combretastatin, acting as potential microtubule destabilizing agents.

Tapentadol Analogs: While not the direct precursor (which lacks the chloro group), this

scaffold is used to synthesize halogenated analogs of Tapentadol to probe mu-opioid

receptor affinity vs. norepinephrine reuptake inhibition (NRI).

Handling & Safety (GHS Classification)[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023814?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H411: Toxic to aquatic life with long-lasting effects (due to Cl-aryl moiety and high LogP).

[1][2]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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